REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[CH:3]=1.C(C(/N=N/C(C)(C)C#N)(C)C)#N.[Br:21]N1C(=O)CCC1=O.FC1C=CC=CC=1>>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][Br:21])[CH:3]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=NC=C1)C
|
Name
|
|
Quantity
|
954.7 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C(C)(C)\N=N\C(C#N)(C)C
|
Name
|
|
Quantity
|
7.244 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
was purified
|
Type
|
FILTRATION
|
Details
|
by filtering through a silica gel pad
|
Type
|
WASH
|
Details
|
eluting with 50% diethylether/petroleum ether
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=NC=C1)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.294 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |